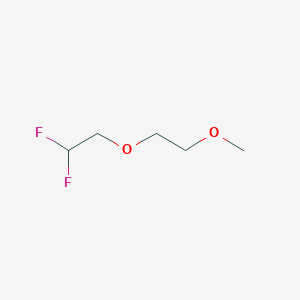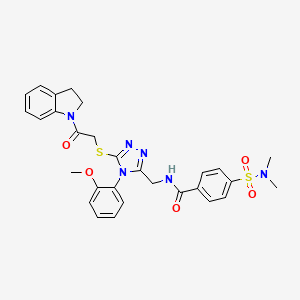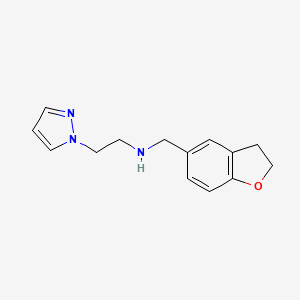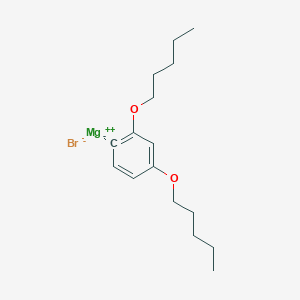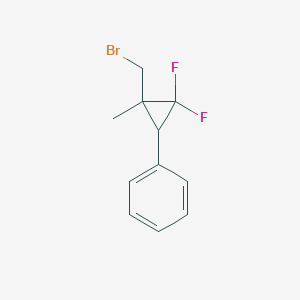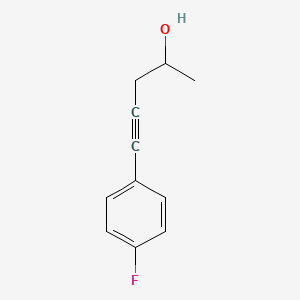
5-(4-Fluorophenyl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)pent-4-yn-2-ol is an organic compound with the molecular formula C11H11FO It features a fluorophenyl group attached to a pentyn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pent-4-yn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction using a suitable reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, elevated pressure.
Substitution: Electrophiles like bromine or nitronium ion, solvents like acetic acid or nitrobenzene, elevated temperatures.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)pent-4-yn-2-one.
Reduction: 5-(4-Fluorophenyl)pent-4-en-2-ol or 5-(4-Fluorophenyl)pentan-2-ol.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Fluorophenyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pent-4-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the alkyne and hydroxyl groups can participate in various chemical interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-2-ol: Lacks the fluorophenyl group, making it less selective in biological applications.
5-Phenylpent-4-yn-2-ol: Similar structure but without the fluorine atom, resulting in different chemical reactivity and biological activity.
5-(4-Chlorophenyl)pent-4-yn-2-ol:
Uniqueness
5-(4-Fluorophenyl)pent-4-yn-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11FO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,3H2,1H3 |
InChI Key |
NENFXONJYNPPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
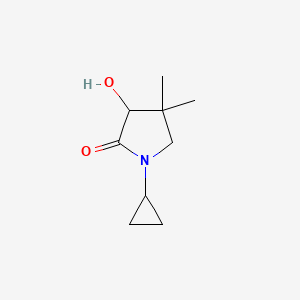
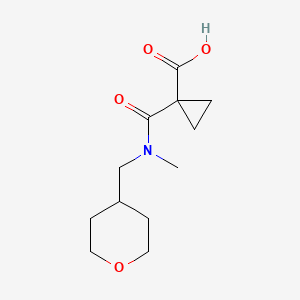
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
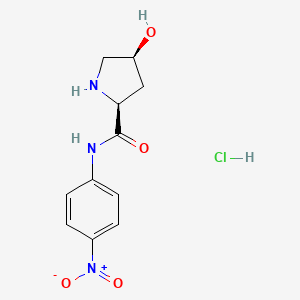
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

